(-)-alpha-Pinene is a bicyclic monoterpene characterized by its distinct pine-like aroma and isomeric structure. It is a significant component of turpentine and is primarily derived from coniferous trees. The molecular formula of (-)-alpha-Pinene is C₁₀H₁₆, featuring a cyclobutane ring and a double bond, which contribute to its chemical reactivity and biological activity. It exists in two enantiomeric forms: (-)-alpha-Pinene and (+)-beta-Pinene, with the former being the more prevalent form in nature.
(-)-alpha-Pinene demonstrates notable biological activities:
Several methods exist for synthesizing (-)-alpha-Pinene:
(-)-alpha-Pinene finds extensive applications across various industries:
Research has highlighted the interactions of (-)-alpha-Pinene with various environmental factors:
Several compounds share structural or functional similarities with (-)-alpha-Pinene. Below is a comparison highlighting their uniqueness:
Compound | Structure Type | Key Characteristics | Unique Aspects |
---|---|---|---|
(+)-beta-Pinene | Bicyclic Monoterpene | Similar aroma; less prevalent than (-)-alpha-Pinene | Different stereochemistry leading to varied biological effects |
Limonene | Monoterpene | Citrus aroma; used in cleaning products | Stronger antibacterial properties compared to (-)-alpha-Pinene |
Camphene | Bicyclic Monoterpene | Used in fragrances; exhibits cooling sensation | More reactive with ozone than (-)-alpha-Pinene |
Myrcene | Monoterpene | Found in hops; contributes to beer flavor | Higher potency in anti-inflammatory effects |
The unique stereochemistry of (-)-alpha-Pinene contributes significantly to its specific biological activities and applications compared to these similar compounds.
Conifers, particularly Pinus species, produce (-)-alpha-pinene as part of their oleoresin defense system. Terpenoid biosynthesis occurs via two parallel pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. In loblolly pine (Pinus taeda), monoterpenes like alpha-pinene derive predominantly from the MEP pathway, which begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP).
Key enzymes include 1-hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate synthase (HDS) and 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which catalyze critical steps in the MEP pathway. For example, PmHDS in Pinus massoniana exhibits tissue-specific expression, with highest activity in xylem and stems, and is upregulated by abiotic stressors like NaCl and jasmonic acid.
The cyclization of geranyl pyrophosphate (GPP) into (-)-alpha-pinene involves stereospecific reactions mediated by pinene synthases (PS). In Pinus taeda, distinct (+)- and (-)-alpha-pinene synthases share only 66% amino acid identity but utilize antipodal mechanisms to produce enantiomers. The reaction proceeds via ionization of GPP to form linalyl pyrophosphate (LPP), followed by cyclization into a pinane cation intermediate. Final deprotonation yields (-)-alpha-pinene.
Studies on Salvia officinalis cyclases reveal that stereochemical control depends on the enzyme’s ability to bind specific LPP enantiomers. For instance, cyclase I preferentially uses (3R)-LPP to form (+)-alpha-pinene, while cyclase II favors (3S)-LPP for (-)-alpha-pinene. In conifers, this stereospecificity ensures ecological efficacy, as (-)-alpha-pinene deters specific insect herbivores.
The antimicrobial activity of alpha-pinene demonstrates significant stereochemical specificity, with the positive enantiomer (+)-alpha-pinene exhibiting substantially greater activity compared to its negative counterpart (-)-alpha-pinene [1]. Research has consistently shown that only the positive enantiomers of alpha-pinene and beta-pinene demonstrate microbicidal activity against bacterial and fungal pathogens [5]. The minimal inhibitory concentration values for (+)-alpha-pinene range from 117 to 4,150 micrograms per milliliter against various pathogenic microorganisms, while (-)-alpha-pinene shows no detectable antimicrobial activity up to concentrations of 20 milligrams per milliliter [1] [5].
Table 1: Minimal Inhibitory Concentrations of Alpha-Pinene Enantiomers Against Selected Microorganisms
Microorganism | (+)-Alpha-Pinene (μg/mL) | (-)-Alpha-Pinene (μg/mL) |
---|---|---|
Candida albicans | 3,125 | No activity |
Cryptococcus neoformans | 117 | No activity |
Rhizopus oryzae | 390 | No activity |
Methicillin-resistant Staphylococcus aureus | 4,150 | No activity |
Data compiled from Silva et al. [1] [13]
The enantiomer-dependent activity extends to time-kill kinetics, where (+)-alpha-pinene demonstrates rapid fungicidal action against Candida albicans, achieving complete elimination of the inoculum within 60 minutes [1] [5]. In contrast, bactericidal effects against methicillin-resistant Staphylococcus aureus require extended exposure periods of approximately 6 hours [1]. Fungi, particularly Cryptococcus neoformans, exhibit heightened sensitivity to (+)-alpha-pinene compared to bacterial pathogens [1].
Synthetic derivatives of alpha-pinene have shown enhanced antimicrobial properties compared to the parent compound [4] [7]. Beta-lactam derivatives of (+)-alpha-pinene demonstrate antimicrobial activity increases ranging from 3.5-fold against Candida albicans to 43-fold against Staphylococcus aureus [4]. Notably, while (-)-alpha-pinene lacks intrinsic antimicrobial activity, its corresponding beta-lactam derivatives, amino esters, and amino alcohols exhibit significant antimicrobial properties against test microorganisms [4] [7].
Alpha-pinene demonstrates selective inhibitory activity against microbial virulence factors, particularly phospholipases and esterases secreted by pathogenic organisms [1] [13]. Subinhibitory concentrations of (+)-alpha-pinene achieve 50% inhibition of phospholipase activity in Cryptococcus neoformans, while (+)-beta-pinene demonstrates 72% inhibition of esterase activity in the same organism [1]. These enzyme inhibition effects are significantly more pronounced in Cryptococcus neoformans compared to other tested pathogens, including methicillin-resistant Staphylococcus aureus and Candida albicans [1].
The inhibition of phospholipases represents a critical mechanism for reducing microbial virulence, as these enzymes play essential roles in host cell membrane disruption and pathogen invasion [8] [9]. Phospholipase A2 enzymes specifically hydrolyze phospholipids in cell membranes, facilitating pathogen penetration and establishing infection [8]. The selective inhibition of these virulence factors by alpha-pinene suggests a targeted approach to reducing pathogenicity without necessarily eliminating the microorganism entirely [1].
Research on Verticillium longisporum phospholipase demonstrates that these enzymes function as virulence factors by targeting host nuclei and altering gene expression patterns involved in plant immunity [8] [9]. While this research focuses on plant pathogens, it illustrates the broader significance of phospholipase inhibition as an antimicrobial strategy [8]. The ability of alpha-pinene to interfere with these enzyme systems represents a promising approach for managing infections caused by resistant pathogens [1].
Alpha-pinene demonstrates significant activity against biofilm formation and established biofilm structures [1] [6]. The minimal inhibitory concentration of (+)-alpha-pinene completely prevents Candida albicans biofilm formation, while twice the minimal inhibitory concentration of (+)-beta-pinene achieves similar biofilm prevention [1]. Against mature biofilms, alpha-pinene achieves disruption rates ranging from 71% to 88% at concentrations of minimal inhibitory concentration, twice minimal inhibitory concentration, and four times minimal inhibitory concentration [6].
Table 2: Synergistic Activity of Alpha-Pinene with Commercial Antimicrobials
Antimicrobial Combination | Target Organism | Reduction Factor | Effect Classification |
---|---|---|---|
Ciprofloxacin + (+)-Alpha-Pinene | MRSA | 166-fold | Synergistic |
Ciprofloxacin + (+)-Beta-Pinene | MRSA | 8-fold | Synergistic |
Amphotericin B + (+)-Alpha-Pinene | Fungi | 1-2 fold | Indifferent |
Data from Silva et al. [1] [13]
Synergistic combinations of alpha-pinene with conventional antimicrobials demonstrate enhanced therapeutic potential [1] [2] [13]. The combination of ciprofloxacin with (+)-alpha-pinene against methicillin-resistant Staphylococcus aureus reduces the minimal inhibitory concentration from 4,150 to 1,037 micrograms per milliliter for alpha-pinene and achieves a 166-fold reduction in ciprofloxacin requirements [1]. Similar synergistic effects occur with (+)-beta-pinene, resulting in an 8-fold reduction in ciprofloxacin minimal inhibitory concentration [1].
The modulation of antimicrobial resistance by (-)-alpha-pinene has been extensively studied in Campylobacter jejuni, where it demonstrates significant enhancement of antibiotic efficacy [12] [28]. At concentrations of 125 milligrams per liter, (-)-alpha-pinene reduces minimal inhibitory concentrations of various antimicrobials by 32-fold to over 512-fold [28]. This modulation occurs through dual mechanisms involving efflux pump inhibition and membrane permeabilization [28]. The compound specifically targets the CmeABC efflux system and another efflux protein, Cj1687, effectively reducing antimicrobial resistance [28].
Alpha-pinene demonstrates significant neuroprotective effects in experimental ischemic stroke models through multiple anti-inflammatory mechanisms [15] [18] [22]. In middle cerebral artery occlusion models, alpha-pinene at concentrations of 50 and 100 milligrams per kilogram significantly improves sensorimotor function and reduces infarct volume in brain tissue [15]. The compound effectively attenuates blood-brain barrier permeability in ischemic areas, contributing to reduced secondary injury [15].
The anti-inflammatory effects of alpha-pinene involve suppression of key inflammatory cytokines including tumor necrosis factor-alpha and interleukin-1beta in hippocampus, cortex, and striatum regions [15] [18]. At 100 milligrams per kilogram, alpha-pinene significantly reduces both gene and protein expression of these inflammatory mediators [15]. The compound also suppresses nuclear factor kappa B p65, inducible nitric oxide synthase, and cyclooxygenase-2 expression in ischemic brain tissue [18].
Table 3: Neuroprotective Effects of Alpha-Pinene in Ischemic Stroke Models
Parameter | Control Group | Alpha-Pinene Treatment | Improvement |
---|---|---|---|
Infarct Volume | Baseline | 50-100 mg/kg | Significant reduction |
Blood-Brain Barrier Permeability | Elevated | 50-100 mg/kg | Significant reduction |
Tumor Necrosis Factor-Alpha | Elevated | 100 mg/kg | Significant reduction |
Interleukin-1Beta | Elevated | 100 mg/kg | Significant reduction |
Nuclear Factor Kappa B | Elevated | 100 mg/kg | Significant reduction |
Data compiled from Khoshnazar et al. [15] [22]
The neuroprotective mechanisms extend to apoptosis inhibition, where alpha-pinene suppresses pro-apoptotic Bax messenger ribonucleic acid expression while upregulating anti-apoptotic Bcl-2 gene expression [15]. The compound significantly reduces ischemia-reperfusion-induced caspase-3 activation in the CA1 area of the hippocampus [18]. These effects contribute to improved neurological outcomes and reduced tissue damage following ischemic insult [15].
Alpha-pinene treatment results in restoration of antioxidant enzyme activities, including superoxide dismutase, catalase, and glutathione peroxidase in affected brain regions [22]. The compound reduces malondialdehyde concentrations, nitric oxide levels, and interleukin-6 expression, indicating comprehensive antioxidant and anti-inflammatory activity [22]. These effects occur at doses of 25, 50, and 100 milligrams per kilogram, with the highest dose demonstrating the most pronounced benefits [18] [22].
Alpha-pinene demonstrates significant acetylcholinesterase inhibitory activity, with both (+) and (-) enantiomers showing potent inhibition of this key enzyme in the cholinergic system [23] [24]. Research indicates that alpha-pinene functions as a noncompetitive inhibitor of acetylcholinesterase, with inhibition constants ranging from 0.086 to 0.090 milligrams per milliliter [23] [24]. The compound achieves 57.1 micrograms per milliliter as the concentration required for 50% enzyme inhibition [24].
In vitro studies demonstrate that alpha-pinene at 1 millimolar concentration achieves 57.07% acetylcholinesterase inhibition within 15 minutes, with inhibition increasing to 95.45% at 100 millimolar concentration [24]. The inhibitory activity follows a dose-dependent pattern, with concentrations as low as 1 millimolar producing measurable enzyme inhibition [24]. Kinetic analysis reveals that alpha-pinene functions through uncompetitive inhibition mechanisms, affecting both enzyme-substrate binding and catalytic activity [24].
The acetylcholinesterase inhibitory effects of alpha-pinene contribute to its neuroprotective properties through enhancement of cholinergic neurotransmission [14] [16]. In beta-amyloid-induced neurodegeneration models, alpha-pinene treatment prevents the reduction of nicotinic acetylcholine receptor alpha7 subunit expression while suppressing inflammatory markers [14]. The compound significantly reduces tumor necrosis factor-alpha, interleukin-1beta, interleukin-6, and nuclear factor kappa B messenger ribonucleic acid expression in hippocampal tissue [14].
Table 4: Acetylcholinesterase Inhibitory Activity of Alpha-Pinene
Concentration | Inhibition Percentage | Time Point | Study Reference |
---|---|---|---|
1 mM | 57.07% | 15 minutes | Zarrad et al. [24] |
10 mM | 78.53% | 15 minutes | Zarrad et al. [24] |
50 mM | 83.92% | 15 minutes | Zarrad et al. [24] |
100 mM | 95.45% | 15 minutes | Zarrad et al. [24] |
Inhibition measured using substrate acetylthiocholine
The neuroprotective effects of alpha-pinene through cholinergic modulation extend to behavioral improvements in neurodegenerative disease models [14] [16] [20]. Treatment with alpha-pinene results in improved spatial learning and memory performance in Morris water maze tests and reduced anxiety-like behavior in elevated plus-maze assessments [14]. The compound enhances brain-derived neurotrophic factor expression while reducing N-methyl-D-aspartate receptor subunit 2A and 2B expression in hippocampal tissue [14].
Flammable;Irritant;Health Hazard;Environmental Hazard